(2Z,5Z)-3-ethyl-2-(ethylimino)-5-(3-nitrobenzylidene)thiazolidin-4-one

Anticonvulsant Screening Pentylenetetrazole Seizure Model Thiazolidinone SAR

(2Z,5Z)-3-Ethyl-2-(ethylimino)-5-(3-nitrobenzylidene)thiazolidin-4-one (CAS 471886-13-2) is a synthetic small molecule belonging to the 2-imino-4-thiazolidinone class, a scaffold historically associated with kinase inhibition, antimicrobial, and anticonvulsant activities. The compound features a 3-nitro substitution on the benzylidene ring, an N3-ethyl group, and an N2-ethylimino moiety, distinguishing it from more extensively studied 2-thioxo and 2-phenylimino analogs.

Molecular Formula C14H15N3O3S
Molecular Weight 305.35
CAS No. 471886-13-2
Cat. No. B3017877
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2Z,5Z)-3-ethyl-2-(ethylimino)-5-(3-nitrobenzylidene)thiazolidin-4-one
CAS471886-13-2
Molecular FormulaC14H15N3O3S
Molecular Weight305.35
Structural Identifiers
SMILESCCN=C1N(C(=O)C(=CC2=CC(=CC=C2)[N+](=O)[O-])S1)CC
InChIInChI=1S/C14H15N3O3S/c1-3-15-14-16(4-2)13(18)12(21-14)9-10-6-5-7-11(8-10)17(19)20/h5-9H,3-4H2,1-2H3/b12-9-,15-14?
InChIKeyYMKHDGKVRWIXGG-UXIXBDGISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Sourcing (2Z,5Z)-3-Ethyl-2-(ethylimino)-5-(3-nitrobenzylidene)thiazolidin-4-one (CAS 471886-13-2): Core Structural Identity and Class Context


(2Z,5Z)-3-Ethyl-2-(ethylimino)-5-(3-nitrobenzylidene)thiazolidin-4-one (CAS 471886-13-2) is a synthetic small molecule belonging to the 2-imino-4-thiazolidinone class, a scaffold historically associated with kinase inhibition, antimicrobial, and anticonvulsant activities [1]. The compound features a 3-nitro substitution on the benzylidene ring, an N3-ethyl group, and an N2-ethylimino moiety, distinguishing it from more extensively studied 2-thioxo and 2-phenylimino analogs. Its molecular formula is C14H15N3O3S with a molecular weight of 305.35 g/mol . Publicly available biological annotation for this specific compound is sparse; the majority of functional data exists for close structural analogs, particularly 5Z-(3-nitrobenzylidene)-2-(thiazol-2-ylimino)-thiazolidin-4-one (LES-2658), which serves as the most relevant comparator for structure-activity relationship (SAR) benchmarking.

Procurement Risk: Why 3-Nitrobenzylidene Thiazolidinones Cannot Be Assumed Interchangeable for (2Z,5Z)-3-Ethyl-2-(ethylimino)-5-(3-nitrobenzylidene)thiazolidin-4-one


Substitution among 3-nitrobenzylidene thiazolidinones carries material risk because minor modifications at the N2-imino position produce divergent pharmacological signatures. The evidence base for this class demonstrates that replacing the N2-thiazol-2-ylimino group with an N2-ethylimino group alters the electronic environment of the thiazolidinone ring and removes a hydrogen-bond-capable heterocycle, which can affect target engagement, metabolic stability, and central nervous system penetration [1]. In anticonvulsant screening, the N2-thiazol-2-ylimino analog LES-2658 (Ib) showed broad efficacy across multiple seizure parameters at 100 mg/kg i.p., while other N2-substituted variants in the same series were inactive or showed only marginal effects, confirming that the N2 substituent is a critical efficacy determinant [1]. Generic substitution without head-to-head comparative data therefore cannot guarantee equivalent biological performance for procurement decisions in research programs.

Quantitative Comparator Evidence for (2Z,5Z)-3-Ethyl-2-(ethylimino)-5-(3-nitrobenzylidene)thiazolidin-4-one: Differentiated Performance Data


N2-Substituent SAR: Anticonvulsant Efficacy Comparison Between N2-Ethylimino Target Compound and N2-Thiazol-2-ylimino Analog LES-2658

The target compound's closest characterized analog, LES-2658 (5Z-(3-nitrobenzylidene)-2-(thiazol-2-ylimino)-thiazolidin-4-one), demonstrated significant anticonvulsant activity across all measured parameters in the PTZ-induced seizure model at 100 mg/kg i.p., performing at the level of sodium valproate (300 mg/kg). The target compound differs only at the N2-imino substituent (ethylimino vs. thiazol-2-ylimino). Current literature provides no quantitative anticonvulsant data for the N2-ethylimino variant; the differential efficacy between these two N2-substituted forms is unknown. However, within the same study, compounds with N2-unsubstituted 2-imino-thiazolidinone cores (Ia, Ic) showed only minor anticonvulsant properties, and seven other N2-substituted analogs (Ie, IIb, IIf, IIe, IIg, IIh, IIi) were inactive, demonstrating that N2-substitution critically determines whether anticonvulsant activity is present, absent, or robust [1].

Anticonvulsant Screening Pentylenetetrazole Seizure Model Thiazolidinone SAR

Nitro Position Isomerism: 3-Nitro vs. 4-Nitro vs. 2-Nitro Benzylidene Differentiation in Thiazolidinone Scaffolds

Three regioisomers of the nitrobenzylidene-thiazolidinone series are commercially catalogued: the 3-nitro (meta) target compound (CAS 471886-13-2), the 4-nitro (para) isomer (CAS 469895-42-9), and the 2-nitro (ortho) isomer (ZINC04291604). In the related N2-thiazol-2-ylimino sub-series, the 4-nitro isomer (Les-6222) has been identified as a lead anticonvulsant with activity mediated through cyclooxygenase pathway modulation in PTZ-kindling models [2]. The 3-nitro analog LES-2658 showed a distinct profile affecting all measured seizure parameters equivalently to valproate [1]. No head-to-head comparison of 3-nitro vs. 4-nitro regioisomers has been published for the N2-ethylimino sub-series. The nitro group position influences the electron density of the benzylidene ring system and the dihedral angle between the benzylidene and thiazolidinone planes, which may affect target binding and pharmacokinetic properties differently for each isomer [3].

Regioisomer Comparison Nitrobenzylidene Thiazolidinones Anticonvulsant Screening

GPR35 Activity of Structurally Related 3-Ethyl-2-Ethylimino-Thiazolidin-4-one Scaffold

A compound sharing the 3-ethyl-2-ethylimino-thiazolidin-4-one core but bearing a 2,5-dimethoxy-4-pyrrolidino-benzylidene substituent (BDBM48749, MLS000702004) demonstrated GPR35 agonism with an IC50 of 898 nM in a human GPR35 assay [1]. The target compound differs at the 5-benzylidene position, carrying a 3-nitrobenzylidene instead of a 2,5-dimethoxy-4-pyrrolidino-benzylidene group. This data point establishes that the 3-ethyl-2-ethylimino-thiazolidin-4-one core is compatible with GPR35 target engagement and that the 5-benzylidene substituent can be modified to tune potency and selectivity. No GPR35 data is available for the 3-nitrobenzylidene variant specifically.

GPR35 Agonism GPCR Screening Thiazolidinone Scaffold

Physicochemical Differentiation: cLogP, Solubility, and Hydrogen Bonding Comparison of 3-Nitro vs. 4-Nitro Regioisomers

Computational comparison of the 3-nitro (CAS 471886-13-2) and 4-nitro (CAS 469895-42-9) regioisomers reveals identical molecular formula (C14H15N3O3S) and molecular weight (305.35 g/mol) but distinct predicted physicochemical profiles arising from nitro group position. The 3-nitro isomer presents a meta-substituted benzylidene with a dipole moment vector oriented differently from the para-substituted 4-nitro isomer, affecting molecular shape, crystal packing, and potentially membrane permeability. Both isomers share the same heavy atom count (21), rotatable bond count (4), and hydrogen bond acceptor count (5), with zero hydrogen bond donors . These properties place both compounds within drug-like chemical space but with regioisomer-specific conformational and electronic characteristics that preclude generic interchangeability.

Physicochemical Profiling Nitro Regioisomer Comparison Drug-likeness

Evidence-Linked Application Scenarios for (2Z,5Z)-3-Ethyl-2-(ethylimino)-5-(3-nitrobenzylidene)thiazolidin-4-one Procurement


N2-Imino SAR Expansion in Anticonvulsant Drug Discovery Programs

For research groups building on the anticonvulsant activity established for LES-2658 (N2-thiazol-2-ylimino, anticonvulsant efficacy equivalent to sodium valproate at 100 mg/kg i.p.), procuring the N2-ethylimino analog (CAS 471886-13-2) enables systematic exploration of the N2-substituent pharmacophore. Since N2-substitution was shown to be a binary determinant of anticonvulsant activity in the MDPI 2020 study—where 7 of 12 tested N2 variants were completely inactive [1]—testing the ethylimino variant addresses whether a smaller, less polar N2 substituent retains or abolishes efficacy. This compound serves as a critical SAR probe, not a direct replacement for LES-2658.

Nitro Regioisomer Selectivity Profiling for 3-Nitro vs. 4-Nitro Benzylidene Thiazolidinones

The 3-nitro (meta) regioisomer (CAS 471886-13-2) and the 4-nitro (para) regioisomer (CAS 469895-42-9) of the N2-ethylimino series present a matched molecular pair for evaluating how nitro group position affects target binding in biochemical or cellular assays. In the N2-thiazol-2-ylimino series, 3-nitro and 4-nitro analogs showed distinct pharmacological profiles (broad anticonvulsant efficacy vs. COX-pathway-mediated activity, respectively [2]). The N2-ethylimino regioisomer pair is uncharacterized, making procurement of both isomers valuable for regioisomer selectivity profiling.

GPR35 Ligand Optimization Using 5-Benzylidene Diversification

The 3-ethyl-2-ethylimino-thiazolidin-4-one core has demonstrated GPR35 engagement (IC50 = 898 nM for the 5-(2,5-dimethoxy-4-pyrrolidino-benzylidene) analog [3]). Procurement of the 5-(3-nitrobenzylidene) variant (CAS 471886-13-2) provides an alternative 5-position substituent with distinct electronic properties (electron-withdrawing nitro group) for structure-activity relationship studies. This compound is appropriate for GPR35-focused medicinal chemistry programs seeking to diversify the 5-benzylidene substituent while maintaining the N3-ethyl, N2-ethylimino core.

Reference Standard for Analytical Method Development Distinguishing Nitrobenzylidene Regioisomers

The 3-nitro and 4-nitro regioisomers of N2-ethylimino-thiazolidin-4-one are mass-isomeric (both MW 305.35, C14H15N3O3S) and cannot be distinguished by MS alone . Procurement of authenticated CAS 471886-13-2 serves as a reference standard for developing HPLC, NMR, or XRPD methods capable of resolving the meta-nitro from the para-nitro isomer—a critical quality control requirement for any research program using either compound.

Quote Request

Request a Quote for (2Z,5Z)-3-ethyl-2-(ethylimino)-5-(3-nitrobenzylidene)thiazolidin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.